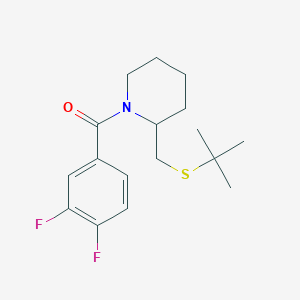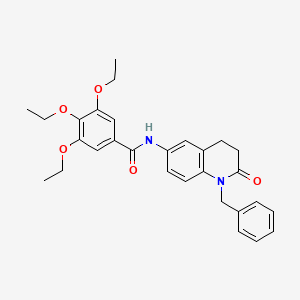![molecular formula C15H21N3O3 B2398882 ethyl 4-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-oxobutanoate CAS No. 2034380-98-6](/img/structure/B2398882.png)
ethyl 4-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-oxobutanoate is a complex organic compound, notable for its unique structure and versatile reactivity. This compound, with its fused pyrazolo-pyrazine core, exhibits significant potential in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-oxobutanoate often involves multi-step synthetic procedures. These include the cyclization of appropriate precursors under controlled conditions, typically involving catalytic or base-mediated transformations. Key steps often include the formation of the pyrazolo-pyrazine core and subsequent esterification reactions to attach the ethyl and oxobutanoate groups.
Industrial Production Methods: On an industrial scale, the production methods would be optimized for efficiency and yield, employing large-scale reactors and automated processes to ensure consistency. High-pressure hydrogenation, catalytic cyclization, and esterification processes are commonly used, with attention to minimizing by-products and maximizing purity.
Análisis De Reacciones Químicas
Types of Reactions: This compound undergoes a variety of chemical reactions including:
Oxidation: : Conversion to corresponding ketones or carboxylic acids.
Reduction: : Conversion to alcohols or hydrocarbons.
Substitution: : Replacement of functional groups, often facilitated by nucleophilic or electrophilic agents.
Common Reagents and Conditions: The reactions typically require reagents such as hydrogen gas, oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and various nucleophiles (e.g., amines, thiols). Conditions include controlled temperatures and pH, often requiring inert atmospheres to prevent side reactions.
Major Products: The reactions yield a range of products including alcohols, ketones, carboxylic acids, and substituted derivatives. The specific products depend on the reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
Ethyl 4-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-oxobutanoate has broad applications in several fields:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules, it is valuable in developing new materials and catalysts.
Biology: : Its bioactive structure allows it to be used in the study of biochemical pathways and molecular interactions.
Industry: : It may be employed in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The compound's mechanism of action typically involves interaction with molecular targets such as enzymes or receptors. Its fused pyrazolo-pyrazine core can bind to specific active sites, modulating biochemical pathways. The cyclopropyl and oxobutanoate groups can enhance its binding affinity and specificity, making it a potent agent in various biological and chemical processes.
Comparación Con Compuestos Similares
Ethyl 4-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-oxobutanoate stands out due to its unique structure, which combines elements of cyclopropyl and pyrazolo-pyrazine frameworks:
Similar Compounds: : Analogous compounds include other pyrazolo-pyrazines, cyclopropyl derivatives, and esterified organic molecules.
Uniqueness: : The specific arrangement and substitution pattern in this compound confer distinct reactivity and interaction profiles, making it particularly valuable for specialized applications where other similar compounds might not be as effective.
Propiedades
IUPAC Name |
ethyl 4-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-2-21-15(20)6-5-14(19)17-7-8-18-12(10-17)9-13(16-18)11-3-4-11/h9,11H,2-8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCGNQLTUWMMRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCN2C(=CC(=N2)C3CC3)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Butyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2398799.png)
![2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2398800.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2398801.png)
![1-[4-(4-Phenyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2398802.png)

![2,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2398807.png)
![(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine;hydrochloride](/img/structure/B2398811.png)
![N-{3-[1-(benzylamino)ethyl]phenyl}acetamide hydrochloride](/img/structure/B2398812.png)
![3-[(2,5-dimethylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2398813.png)
![2-[4-(4-butoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2398814.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2398816.png)
![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2398819.png)
![3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2398820.png)
